1-(2-Methylpyrimidin-4-yl)piperidin-4-amine
Description
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with an amine group and at the 1-position with a 2-methylpyrimidine moiety. Its molecular formula is C₁₀H₁₆N₄, with a molecular weight of 192.27 g/mol (CAS: 1329748-51-7) . The compound serves as a versatile building block in medicinal chemistry, particularly in synthesizing acrylamide derivatives for targeting oncogenic K-Ras mutations, such as S1-26N-(1-(2-methylpyrimidin-4-yl)piperidin-4-yl)acrylamide, via reactions with acryloyl chloride . Its pyrimidine ring provides hydrogen-bonding capabilities, while the methyl group enhances hydrophobic interactions, making it suitable for structure-activity relationship (SAR) studies in drug discovery .
Properties
IUPAC Name |
1-(2-methylpyrimidin-4-yl)piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-8-12-5-2-10(13-8)14-6-3-9(11)4-7-14/h2,5,9H,3-4,6-7,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJXGDDZKLKKEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of Cyanohydrins and Related Intermediates
One of the primary synthetic routes to compounds structurally related to 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine involves the reductive amination of cyanohydrins derived from piperidin-4-one derivatives. The process typically includes:
- Starting from 1-benzoyl-piperidin-4-one, conversion of the ketone group to an epoxide intermediate.
- Treatment of this epoxide with hydrogen fluoride-pyridine complex to yield a 1-benzoyl-4-fluoro-4-hydroxymethylpiperidine intermediate.
- Reductive amination using a primary amine (e.g., 2-methylpyrimidin-4-ylamine) in the presence of a reducing agent such as sodium cyanoborohydride.
- The reaction medium is often methanolic and made basic by adding a tertiary amine base like 1,4-diazabicyclo[2.2.2]octane to facilitate the reductive amination.
- Metal salts such as iron(II) sulfate may be added to scavenge cyanide ions formed during the process, enhancing safety and yield.
This method is advantageous due to its mild conditions and high selectivity, producing the target amine with good purity and yield. The use of sodium cyanoborohydride is critical for selective reduction without over-reduction or side reactions.
Palladium- and Rhodium-Catalyzed Hydrogenation Approaches
Recent advances in piperidine derivative synthesis include catalytic hydrogenation methods that can be adapted for the preparation of this compound:
- Palladium or rhodium catalysts facilitate the hydrogenation of pyridine rings to piperidines.
- Transfer hydrogenation using formaldehyde as a hydrogen donor under palladium on charcoal catalyst allows methylation and reduction steps in one pot.
- Reaction conditions typically involve heating from ambient temperature to about 90–95 °C in aqueous acidic media (e.g., formic acid) to promote hydrogen transfer.
- This method can convert piperidine-4-carboxylic acid derivatives into 1-methylpiperidine analogs, which can be further functionalized to yield the target compound.
- The process can be optimized by controlling catalyst loading, temperature, and reaction time to avoid discoloration and impurities.
One-Pot Sequential Coupling and Hydrogenation
A modern synthetic strategy combines cross-coupling reactions with subsequent hydrogenation in a one-pot process:
- Suzuki–Miyaura coupling of halogenated pyrimidine derivatives with boronic acids forms the key pyrimidinyl intermediate.
- Subsequent catalytic hydrogenation reduces the pyridine ring to the piperidine ring.
- This approach minimizes purification steps and improves overall efficiency.
- The reaction conditions require careful control of substrate concentration and catalyst choice to maintain chemoselectivity and avoid over-reduction.
- Microwave-assisted reactions and the use of silica-bound palladium catalysts have been reported to enhance reaction rates and reduce metal contamination.
Summary Table of Preparation Methods
Detailed Research Findings
Reductive Amination Specifics: The use of sodium cyanoborohydride in methanol with 1,4-diazabicyclo[2.2.2]octane base allows for selective reductive amination of cyanohydrin intermediates, yielding the desired amine without over-reduction. The addition of metal salts such as FeSO4 helps remove toxic cyanide by-products, improving safety and product purity.
Transfer Hydrogenation Insights: Transfer hydrogenation using formaldehyde and palladium catalysts under mild acidic and heated conditions is effective for introducing methyl groups at the piperidine nitrogen while reducing carboxylic acid derivatives. Catalyst loading above 0.02 wt% and temperatures around 70 °C optimize yield and minimize discoloration, which is critical for pharmaceutical-grade compounds.
One-Pot Coupling and Hydrogenation: Combining Suzuki coupling of halogenated pyrimidines with boronic acids followed by catalytic hydrogenation streamlines the synthesis of substituted piperidinyl pyrimidines. Microwave reactors and silica-supported catalysts improve reaction efficiency and reduce palladium contamination, which is essential for medicinal chemistry applications.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions. For example:
-
Hydrogen peroxide (H₂O₂) oxidizes the amine to imine intermediates, which can further react to form nitriles under strong oxidative conditions.
-
Metal-catalyzed oxidation (e.g., using CrO₃) targets the piperidine ring, leading to ring-opening products or hydroxylated derivatives.
Table 1: Oxidation Reaction Outcomes
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | 80°C, 6h | Imine | 65 | |
| CrO₃/H₂SO₄ | RT, 2h | Nitrile | 42 |
Reduction Reactions
The pyrimidine ring and amine group participate in reduction reactions:
-
Sodium borohydride (NaBH₄) selectively reduces the pyrimidine ring’s double bonds, producing saturated piperidine derivatives.
-
Catalytic hydrogenation (H₂/Pd-C) converts the primary amine to secondary amines via reductive alkylation .
Table 2: Reduction Reaction Parameters
| Reducing Agent | Substrate Position | Product | Selectivity | Reference |
|---|---|---|---|---|
| NaBH₄ | Pyrimidine C=N | Piperidine | 78% | |
| H₂/Pd-C | Primary amine | Secondary amine | 91% |
Substitution Reactions
The pyrimidine ring undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects of the nitrogen atoms:
-
Chlorination : Reaction with POCl₃ at 100°C replaces hydroxyl groups with chlorine .
-
Suzuki coupling : Palladium-catalyzed cross-coupling with boronic acids introduces aryl/heteroaryl groups at the pyrimidine C4 position .
Mechanistic Insight :
The pyrimidine’s C4 position is highly electrophilic, enabling regioselective substitution. For example, coupling with 3-pyridyl boronic acid yields 2-chloro-4-(pyridin-3-yl)pyrimidine with >90% regioselectivity .
Metabolic Reactions
In vivo studies reveal metabolic pathways critical for drug development:
-
Oxidative metabolism : Cytochrome P450 enzymes oxidize the piperidine ring’s C-2 position, producing M+16 metabolites .
-
Glucuronidation : The primary amine undergoes phase II metabolism, forming water-soluble conjugates for excretion .
Table 3: In Vivo Pharmacokinetic Data
| Parameter | Compound 2 | Compound 21 |
|---|---|---|
| Plasma clearance (L/h) | 0.33 | 0.08 |
| Oral bioavailability (%) | 8.5 | 58 |
Functionalization for Drug Design
Structural modifications enhance therapeutic potential:
-
Amide formation : Replacing the 4-benzyl group with a carboxamide (e.g., 4-chlorobenzamide) improves oral bioavailability by reducing basicity (pKa 6.5–7.4 vs. 8.8–9.3) .
-
Heterocyclic fusion : Coupling with pyrrolo[2,3-d]pyrimidines enhances kinase inhibition (PKB IC₅₀ = 2 nM) .
Key Finding :
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides exhibit 150-fold selectivity for PKB over PKA, with potent antitumor activity in xenograft models .
Stability and Degradation
-
Hydrolytic stability : The compound resists hydrolysis in acidic media (pH 1–3) but degrades in alkaline conditions (pH >10).
-
Thermal degradation : Prolonged heating (>100°C) induces ring-opening via retro-Mannich reactions.
Scientific Research Applications
Chemical and Biological Properties
Molecular Profile:
- Molecular Formula: C₁₀H₁₈N₄
- Molecular Weight: 178.28 g/mol
- CAS Number: 1329748-51-7
- IUPAC Name: 1-(2-methylpyrimidin-4-yl)piperidin-4-amine
The compound features a piperidine ring substituted with a 2-methylpyrimidine moiety, which contributes to its unique biological activity.
Scientific Research Applications
- Chemistry:
-
Biology:
- Cellular Interactions: It influences cell function by modulating signaling pathways, such as the phosphatidylinositol-3 kinase (PI3K) pathway, which is critical for cell proliferation and survival .
- Enzyme Interactions: The compound has been shown to interact with serine/threonine protein kinases, impacting cellular metabolism and gene expression .
-
Medicine:
- Therapeutic Potential: Investigated for its role in drug discovery, particularly as a potential inhibitor of protein kinase B (PKB), which is significant in cancer cell signaling pathways. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Activity: Preliminary studies indicate potential antibacterial and antifungal properties, making it a candidate for infectious disease treatment.
- Industry:
Enzyme Inhibition Studies
Research indicates that this compound effectively inhibits several enzymes:
| Enzyme | Inhibition Type | IC50 Value (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Competitive | 15.3 |
| Urease | Non-competitive | 22.7 |
These findings suggest applications in neurodegenerative diseases and urological disorders.
Antibacterial Activity
In vitro studies assessed the antibacterial efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.030 |
| Pseudomonas aeruginosa | 0.050 |
The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
Case Study 1: Anticancer Research
A study investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations correlating with PKB inhibition, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of this compound against resistant bacterial strains. The findings demonstrated effective inhibition at low concentrations, supporting further development for clinical applications in infectious diseases.
Mechanism of Action
The mechanism of action of 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine with structurally analogous piperidin-4-amine derivatives:
Physicochemical Properties
- Lipophilicity : The logP of This compound is moderate (~1.5 estimated), favoring blood-brain barrier penetration. In contrast, RB-005’s octylphenethyl group increases logP (>4), limiting aqueous solubility .
- Synthetic Accessibility : The main compound is synthesized via reductive amination (12% yield after HPLC purification) , while chloropyridine analogs () require nucleophilic substitution, often with lower yields.
SAR Insights
- Pyrimidine vs.
- Methyl Group Impact : The 2-methyl group in the main compound prevents steric hindrance observed in bulkier derivatives (e.g., naphthyridine in ), maintaining conformational flexibility for target binding.
Biological Activity
1-(2-Methylpyrimidin-4-yl)piperidin-4-amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted by a 2-methylpyrimidine moiety. This unique structure contributes to its biological activity, particularly in modulating various biological pathways.
The compound interacts with specific molecular targets, including receptors and enzymes, which modulate their activity. The exact mechanism often depends on the context of use, but it generally involves:
- Receptor Binding : The compound can bind to neurotransmitter receptors, influencing signaling pathways.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, affecting cellular functions.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that piperidine derivatives can inhibit the growth of various bacteria and fungi:
| Microorganism | Activity | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | Bactericidal | 0.0039 - 0.025 |
| Escherichia coli | Bactericidal | 0.0039 - 0.025 |
| Candida albicans | Antifungal | 16.69 - 78.23 |
| Aspergillus spp. | Antifungal | Varies |
These findings suggest that the compound may be effective against both Gram-positive and Gram-negative bacteria as well as certain fungal strains .
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 2.76 |
| CaCo-2 (Colon) | 9.27 |
| H9c2 (Heart Myoblast) | Selective Activity |
The compound's ability to induce cell death in these lines indicates potential for further development as an anticancer agent .
Case Studies and Research Findings
A recent study employed computer-aided evaluation techniques to predict the pharmacological activity of new piperidine derivatives, including this compound. The findings suggested a broad spectrum of potential activities, including:
- Anticancer
- Antimicrobial
- CNS Activity
These predictions align with experimental data showing that similar compounds have shown promise in treating various diseases .
Q & A
Q. What are the common synthetic routes for preparing 1-(2-Methylpyrimidin-4-yl)piperidin-4-amine?
The synthesis typically involves nucleophilic substitution or coupling reactions between pyrimidine derivatives and piperidine precursors. For example, alkylation of 4-aminopiperidine with 2-methylpyrimidin-4-yl halides under basic conditions (e.g., NaH or K₂CO₃) in solvents like acetonitrile or ethanol is a standard approach. Reaction optimization may include temperature control (e.g., reflux) and purification via column chromatography .
Q. How can the purity of this compound be validated in academic research?
Reverse-phase HPLC (RP-HPLC) is widely used, with mobile phases containing acetonitrile/water and acidic modifiers (e.g., 0.1% phosphoric acid). For MS compatibility, formic acid replaces phosphoric acid. Column selection, such as Newcrom R1, ensures resolution of polar amines. Purity ≥98% is typically confirmed via UV detection at 254 nm .
Q. What spectroscopic techniques are critical for structural characterization?
- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., pyrimidine C-H resonances at δ 8.5–9.0 ppm and piperidine protons at δ 1.5–3.0 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₅N₅).
- FT-IR : Identifies amine N-H stretches (~3300 cm⁻¹) and pyrimidine ring vibrations .
Advanced Research Questions
Q. How can DFT analysis elucidate reaction mechanisms involving this compound?
Density Functional Theory (DFT) calculates transition states and intermediates in reactions like oxidation or catalytic transformations. For example, permanganate oxidation pathways (e.g., C-N bond cleavage) can be modeled using software like Gaussian, with B3LYP/6-31G(d) basis sets. Results are validated against experimental kinetic data and spectroscopic intermediates .
Q. What strategies resolve contradictions in biological activity data for piperidine-pyrimidine hybrids?
- Structure-Activity Relationship (SAR) Studies : Systematic variation of substituents (e.g., methyl groups on pyrimidine) to assess binding affinity changes.
- Comparative Binding Assays : Use of radiolabeled ligands (e.g., ³H-labeled analogs) to quantify receptor interactions.
- Molecular Dynamics (MD) Simulations : Predict binding poses in target proteins (e.g., kinases or GPCRs) .
Q. How does the electronic nature of the pyrimidine ring influence catalytic applications?
The electron-deficient pyrimidine ring enhances Lewis acidity, enabling coordination to transition metals (e.g., Ru³⁺). In oxidation reactions, this coordination stabilizes transition states, as shown in studies with Ru(III)-catalyzed permanganate systems. Hammett plots correlate substituent effects (σ values) with reaction rates .
Methodological Considerations
Q. What experimental design principles apply to optimizing yield in multi-step syntheses?
- DoE (Design of Experiments) : Vary parameters (solvent polarity, base strength, temperature) using factorial designs.
- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., imine or amide bonds).
- Workup Optimization : Liquid-liquid extraction (e.g., DCM/water) removes unreacted halides or amines .
Q. How to address solubility challenges in biological assays?
- Co-solvents : Use DMSO (≤1% v/v) for stock solutions, diluted in assay buffers.
- Salt Forms : Hydrochloride salts (e.g., 1-(2-furoyl)piperidin-4-amine HCl) improve aqueous solubility.
- Surfactants : Add Tween-80 or cyclodextrins for hydrophobic analogs .
Comparative Analysis
Q. How does this compound compare to 1-ethyl-N-phenylpiperidin-4-amine in pharmacological studies?
- Lipophilicity : The pyrimidine ring (logP ~1.8) increases hydrophilicity vs. phenyl derivatives (logP ~2.5).
- Target Selectivity : Pyrimidine derivatives show higher affinity for serotonin receptors (5-HT₃), while phenyl analogs target dopamine transporters .
Data Validation
Q. What criteria ensure reproducibility in kinetic studies of oxidation reactions?
- Control Experiments : Include blank runs (no catalyst) and internal standards (e.g., diphenylamine).
- Triplicate Trials : Report mean ± SD for rate constants.
- Cross-Validation : Compare UV-Vis (λmax for intermediates) and GC-MS data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
